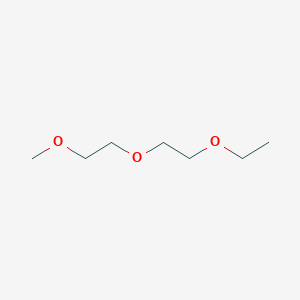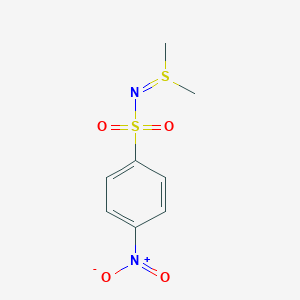
Thioformamide
Descripción general
Descripción
Thioformamide is the simplest thioamide . It is also known as methanethioamide . It has a molecular formula of CH3NS .
Synthesis Analysis
Thioamides, including thioformamide, can be synthesized using sulfuration agents . Nitroalkanes can be used as thioacyl equivalents to access thioamides and thiopeptides . There are also methods for preparing thioamides using different sulfur sources .Molecular Structure Analysis
Thioformamide has a molecular weight of 61.11 g/mol . Its InChI is InChI=1S/CH3NS/c2-1-3/h1H, (H2,2,3) and its InChIKey is CYEBJEDOHLIWNP-UHFFFAOYSA-N . The thioamide is the closest isostere of an amide with the same number of atoms, bond planarity, 3D shape and similar electronic properties .Chemical Reactions Analysis
Thioformamide can participate in intramolecular proton transfer reactions . The reaction mechanisms have been analyzed with the help of energy profiles in the frame of the reaction force analysis .Physical And Chemical Properties Analysis
Thioformamide has a topological polar surface area of 58.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Large-Scale Synthesis of Polythioureas and Thioformamide
Thioformamide plays a crucial role in the large-scale synthesis of polythioureas . Multicomponent polymerizations (MCPs) are powerful tools to synthesize functional polymers with great structural diversity, low cost, and high efficiency . A robust one-pot diamines, CS2, and monoisocyanide-participated catalyst-free polymerization was developed at room temperature to produce polythiourea and thioformamide simultaneously .
Biosynthesis of Natural Compounds
Thioformamide is involved in the biosynthesis of several natural compounds . Thioamidation as a posttranslational modification is exceptionally rare, with only a few reported natural products and exactly one known protein example . There has been significant progress in elucidating the biosynthesis and function of several thioamide-containing natural compounds .
Chemical Installation into Peptides and Proteins
Separate developments in the chemical installation of thioamides into peptides and proteins have enabled cell biology and biophysical studies to advance the current understanding of natural thioamides . This has led to a better understanding of the role of thioamides in natural products and their various applications .
Improved Target Affinity and Stability
Thioamides have been introduced into biologically active compounds to achieve improved target affinity and/or stability towards hydrolytic enzymes . This has expanded the potential applications of thioamides in the development of new drugs and therapeutic agents .
Probes of Protein and Peptide Folding and Dynamics
Thioamides have also been applied as probes of protein and peptide folding and dynamics . This has opened up new avenues for studying protein structure and function, and could potentially lead to the development of new strategies for protein engineering .
Physicochemical Implications
The site-selective incorporation of thioamides into polypeptides has physicochemical implications . This could potentially lead to the development of new materials with unique properties .
Mecanismo De Acción
Target of Action
Thioamides, the class of compounds to which Thioformamide belongs, are known to inhibit the enzyme thyroid peroxidase in the thyroid . This enzyme plays a crucial role in the synthesis of triiodothyronine (T3) and thyroxine (T4), key hormones that regulate metabolism in the body .
Mode of Action
Thioformamide interacts with its target, thyroid peroxidase, by reducing the synthesis of T3 and T4 . This results in a blockage of the uptake of iodotyrosines from the colloid . Additionally, Thioformamide also blocks the release of iodine from peripheral hormones .
Biochemical Pathways
The primary biochemical pathway affected by Thioformamide is the synthesis of thyroid hormones. By inhibiting thyroid peroxidase, Thioformamide disrupts the normal production of T3 and T4 . This can have downstream effects on various physiological processes regulated by these hormones, including metabolism, growth, and development .
Pharmacokinetics
Thioamides in general are known to exhibit unique thermodynamics, enhanced conformational rigidity, and improved proteolytic stability
Result of Action
The molecular and cellular effects of Thioformamide’s action primarily involve the disruption of thyroid hormone synthesis. This can lead to changes in metabolic processes throughout the body . .
Action Environment
The action, efficacy, and stability of Thioformamide can be influenced by various environmental factors. For instance, the planarity of thioamides can be affected by the surrounding environment, which in turn can influence their behavior . Additionally, the rotational barrier of the C=N bond in Thioformamide is larger, which could potentially be influenced by environmental factors .
Safety and Hazards
Direcciones Futuras
Thioamides, including thioformamide, play a crucial role in organic synthesis, serving as key building blocks. They are also important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . They are conceivable intermediates in prebiotic chemistry, for example, in the formation of amino acids and thiazoles .
Propiedades
IUPAC Name |
methanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBJEDOHLIWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150918 | |
| Record name | Thioformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioformamide | |
CAS RN |
115-08-2 | |
| Record name | Methanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thioformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G525TLN0E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thioformamide has the molecular formula CH3NS and a molecular weight of 61.12 g/mol. []
A: Yes, several studies have investigated the spectroscopic properties of thioformamide. For example, researchers have characterized thioformamide using infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , , , , , ]
A: Yes, computational chemistry has been widely applied to study thioformamide. Density functional theory (DFT) calculations have been used to investigate its electronic structure, vibrational frequencies, rotational barriers, and interactions with other molecules. [, , , , , ]
A: While specific QSAR models for thioformamide derivatives are not extensively discussed in the provided literature, studies exploring structure-activity relationships highlight the impact of substituents on properties like reactivity and stability. [, , , ] Further research could utilize available data to develop QSAR models for predicting the properties of novel thioformamide analogs.
A: Thioformamide is known to be unstable at room temperature and rapidly decomposes, releasing hydrogen sulfide, ammonia, and hydrogen cyanide. [] Its instability poses challenges for storage and handling.
A: While the provided literature doesn’t delve into specific stabilization strategies for thioformamide, it does highlight the synthesis and enhanced stability of related compounds, like alkynyl S,N-acetals derived from 2-propynals. [] This suggests that structural modifications might improve stability.
A: Thioformamide serves as a versatile reagent in organic synthesis. For instance, it acts as a precursor for heterocycles like thiazoles. [, , ] It's also employed in multi-component reactions to synthesize amines. [, ]
A: Thioformamide reacts with alpha-haloketones to form thiazoles, which are important heterocyclic compounds with applications in medicinal chemistry and materials science. []
A: Studies reveal that electron-withdrawing groups on the nitrogen atom of thioformamides can decrease their reactivity in certain reactions. For example, N-arylmethyl thioformamides with electron-withdrawing substituents on the aromatic ring showed reduced yields in silylation reactions. []
A: Yes, thioformamide has been identified as a potentially toxic metabolite. Research suggests that in glutathione-depleted mice, certain thiazole compounds, lacking 2-substituents, can be metabolized to thioformamide. This metabolite contributes to nephrotoxicity, characterized by kidney damage and elevated serum urea nitrogen levels. [, ]
A: Infrared (IR) spectroscopy has been employed as an analytical technique for the quantification of thioformamide, particularly in reaction mixtures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)










